Methyl 4-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate” is a complex organic compound. It contains a pyridazinone moiety, which is a derivative of pyridazine . Pyridazinones have been found to exhibit a wide range of pharmacological activities and have been the subject of extensive research .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several different functional groups, including a pyridazinone ring, a piperidine ring, and a benzoate ester. The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyridazinones, in general, have been found to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar and nonpolar regions, the size and shape of the molecule, and the specific functional groups present .Applications De Recherche Scientifique
Metabolism and Pharmacokinetics in Disease Treatment
Studies have explored the metabolism and pharmacokinetics of compounds with structural elements similar to Methyl 4-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate, highlighting their significance in developing treatments for diseases like chronic myelogenous leukemia (CML) and cancer. For example, the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, was examined in CML patients to identify main metabolic pathways, showing that the parent drug and its metabolites, including hydrolytic products, are crucial for its efficacy (Gong, Chen, Deng, & Zhong, 2010). Similarly, the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase (ALK) inhibitors revealed insights into optimizing drug stability and efficacy in cancer treatment (Teffera et al., 2013).
Receptor Antagonism and Potential Therapeutic Effects
Research on compounds acting as receptor antagonists offers insights into their potential therapeutic applications. Selective serotonin 5-HT2 antagonists, for instance, have been studied for their central action and potential in treating disorders such as depression and anxiety. These studies elucidate the relationship between chemical structure and pharmacological activity, aiding in the design of compounds with targeted therapeutic effects (Andersen et al., 1992).
Chemical Structure and Drug Design
The synthesis and study of the chemical structure of related compounds contribute to the development of new drugs with improved efficacy and safety profiles. The design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors, for example, highlight the process of creating compounds with significant antituberculosis activity through molecular hybridization (Jeankumar et al., 2013). Similarly, the synthesis of new Mannich bases of arylpyridazinones as analgesic and anti-inflammatory agents demonstrates the therapeutic potential of chemically novel entities (Gökçe, Bakir, Şahin, Kuepeli, & Yeşilada, 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[[1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c1-32-24(31)17-6-10-20(11-7-17)26-23(30)18-3-2-14-29(15-18)22-13-12-21(27-28-22)16-4-8-19(25)9-5-16/h4-13,18H,2-3,14-15H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZCFNMPOMYJCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.